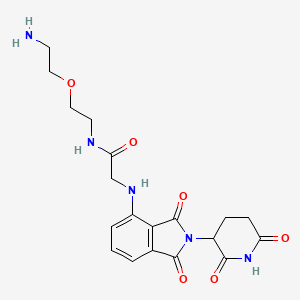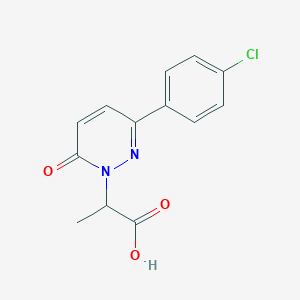![molecular formula C20H26ClN3O B11937562 3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride](/img/structure/B11937562.png)
3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. This particular compound features a pyrrole ring, which is a five-membered ring containing one nitrogen atom.
準備方法
The synthesis of 3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride involves several steps. The synthetic route typically starts with the preparation of the pyrrole rings, followed by the introduction of the methoxy group and the pentyl side chain. The final step involves the formation of the hydrochloride salt. Industrial production methods may involve the use of automated reactors and continuous flow systems to ensure high yield and purity.
化学反応の分析
This compound can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The double bonds in the pyrrole rings can be reduced to single bonds.
Substitution: The hydrogen atoms on the pyrrole rings can be substituted with other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various halogenating agents. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It can be used as a probe to study the function of pyrrole-containing enzymes.
Medicine: It has potential therapeutic applications due to its ability to interact with biological targets.
Industry: It can be used in the production of dyes and pigments due to its chromophoric properties.
作用機序
The mechanism of action of this compound involves its interaction with specific molecular targets. The pyrrole rings can form hydrogen bonds with amino acid residues in proteins, leading to changes in protein structure and function. The methoxy group can also participate in hydrophobic interactions, further stabilizing the compound-protein complex. These interactions can modulate various biological pathways, leading to the observed effects.
類似化合物との比較
Similar compounds include other pyrrole-containing molecules such as:
- Pyrrole-2-carboxylic acid
- 2,5-dimethylpyrrole
- 1-methyl-2-pyrrolecarboxaldehyde Compared to these compounds, 3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride is unique due to the presence of the methoxy group and the pentyl side chain, which confer distinct chemical and biological properties.
特性
分子式 |
C20H26ClN3O |
|---|---|
分子量 |
359.9 g/mol |
IUPAC名 |
3-methoxy-2-[(5-methyl-4-pentyl-1H-pyrrol-2-yl)methylidene]-5-(1H-pyrrol-2-yl)pyrrole;hydrochloride |
InChI |
InChI=1S/C20H25N3O.ClH/c1-4-5-6-8-15-11-16(22-14(15)2)12-19-20(24-3)13-18(23-19)17-9-7-10-21-17;/h7,9-13,21-22H,4-6,8H2,1-3H3;1H |
InChIキー |
UQRGJSTXVCWXNU-UHFFFAOYSA-N |
正規SMILES |
CCCCCC1=C(NC(=C1)C=C2C(=CC(=N2)C3=CC=CN3)OC)C.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![cyclopentyl (2R)-2-[[(2S)-2-[(1R)-2-(hydroxyamino)-1-methoxy-2-oxoethyl]-4-methylpentanoyl]amino]-2-phenylacetate](/img/structure/B11937482.png)
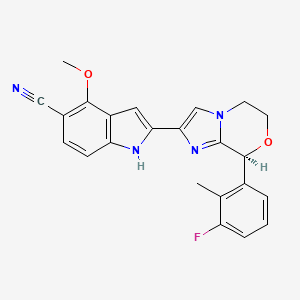
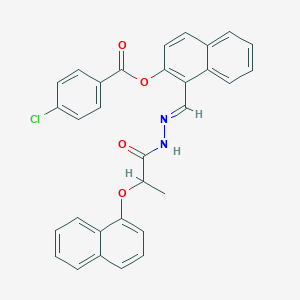

![nonyl 6-[(6-heptadecan-9-yloxy-6-oxohexyl)-(3-hydroxypropyl)amino]hexanoate](/img/structure/B11937527.png)
![6-ethyl-5-[(4-methoxycyclohexyl)amino]-3-[3-methoxy-4-[4-(4-methylpiperazin-1-yl)piperidin-1-yl]anilino]pyrazine-2-carboxamide](/img/structure/B11937539.png)
![undecyl 6-[(6-henicosan-11-yloxy-6-oxohexyl)-(2-hydroxyethyl)amino]hexanoate](/img/structure/B11937540.png)
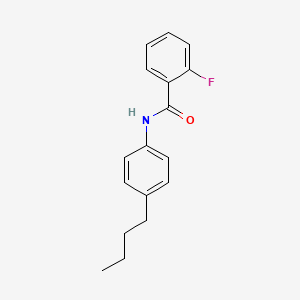
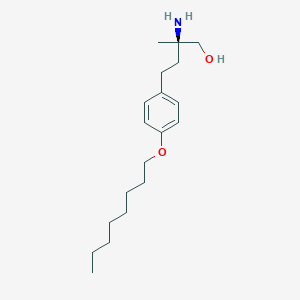
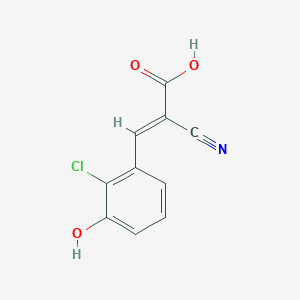
![[3-[(4-Methylphenyl)sulfonyloxymethyl]-7-propan-2-ylidene-2-bicyclo[2.2.1]heptanyl]methyl 4-methylbenzenesulfonate](/img/structure/B11937564.png)

